molecular formula C17H15N3O3 B2723791 2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097912-55-3

2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No. B2723791
CAS RN: 2097912-55-3
M. Wt: 309.325
InChI Key: XHHZPCQNSLUVHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives, which are part of this compound, can be synthesized from different cyclic or acyclic precursors . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The molecular weight of “2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline” is 309.325. Other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Organic Synthesis and Chemical Diversification

In the realm of organic synthesis, compounds related to 2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline have been pivotal in advancing the diversification of heterocyclic compounds. For instance, a study by Le et al. (2021) demonstrates the development of a method for the selective halogenation of pyrrolo[1,2-a]quinoxalines, highlighting the compound's utility in pharmaceutical research and organic synthesis. This method facilitates the introduction of various functional groups, expanding the chemical space accessible for drug discovery and materials science applications (Le et al., 2021).

Advances in Heterocyclic Chemistry

The structural versatility of 2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline analogs allows for the exploration of novel synthetic pathways and the creation of complex heterocyclic systems. Zelina et al. (2020) developed a method for synthesizing pyrrolo[1,2-a]quinoxalines through an acid-promoted furan ring opening, followed by a reductive cyclization process. This innovative approach opens new avenues for the synthesis of complex molecules with potential pharmacological activities (Zelina et al., 2020).

Future Directions

While specific future directions for “2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline” were not found, the field of medicinal chemistry continues to explore the use of pyrrolidine derivatives for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is an ongoing area of research .

properties

IUPAC Name

furan-3-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(12-6-8-22-11-12)20-7-5-13(10-20)23-16-9-18-14-3-1-2-4-15(14)19-16/h1-4,6,8-9,11,13H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHZPCQNSLUVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

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